molecular formula C23H17F3N2O3 B2878645 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide CAS No. 922135-56-6

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide

カタログ番号: B2878645
CAS番号: 922135-56-6
分子量: 426.395
InChIキー: MTAGRVWOEBXRKR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

  • Methylation reactions are carried out using methylating agents such as methyl iodide or dimethyl sulfate.
  • Oxidation to introduce the oxo group can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
  • Attachment of the Trifluoromethylbenzamide Group:

    • The final step involves the coupling of the trifluoromethylbenzamide moiety to the oxazepine core.
    • This can be accomplished through amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling catalysts.
  • Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    • Scaling up the reactions in large reactors.
    • Employing continuous flow chemistry for efficient production.
    • Utilizing advanced purification techniques such as recrystallization and chromatography.

    準備方法

    Synthetic Routes and Reaction Conditions: The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    • Formation of the Dibenzo[b,f][1,4]oxazepine Core:

      • Starting from a suitable dibenzo precursor, the oxazepine ring is formed through cyclization reactions.
      • Reaction conditions often involve the use of strong acids or bases to facilitate ring closure.

    化学反応の分析

    Types of Reactions: N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

      Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

      Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

      Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

      Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

    Major Products:

    • Oxidation products include hydroxylated derivatives.
    • Reduction products include alcohols or amines.
    • Substitution products vary depending on the nucleophile used.

    科学的研究の応用

    N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

      Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

      Medicine: Explored as a lead compound for drug development due to its unique structural features and potential therapeutic effects.

      Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes.

    作用機序

    The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:

      Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

      Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.

    類似化合物との比較

      Dibenzo[b,f][1,4]oxazepines: Compounds with similar core structures but different substituents.

      Trifluoromethylbenzamides: Compounds with the trifluoromethylbenzamide group but different core structures.

    Uniqueness:

    • The combination of the dibenzo[b,f][1,4]oxazepine core with the trifluoromethylbenzamide group makes this compound unique, providing a distinct set of chemical and biological properties not found in other similar compounds.

    By understanding the synthesis, reactions, applications, and mechanisms of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide, researchers can further explore its potential in various scientific and industrial fields.

    生物活性

    N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in recent years for its potential biological activities. This compound belongs to the dibenzo[b,f][1,4]oxazepine class, which is noted for various pharmacological properties. This article delves into the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and cytotoxic effects based on diverse research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C23H20F3N2O3C_{23}H_{20}F_{3}N_{2}O_{3}, with a molecular weight of approximately 372.424 g/mol. The structure features a unique bicyclic arrangement that integrates oxazepine functionalities with various substituents that may influence its biological activities.

    PropertyValue
    Molecular FormulaC23H20F3N2O3C_{23}H_{20}F_{3}N_{2}O_{3}
    Molecular Weight372.424 g/mol
    CAS Number922009-62-9
    SolubilityNot specified

    Antimicrobial Activity

    Research has indicated that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA). Minimum inhibitory concentration (MIC) assays reveal effective inhibition at concentrations as low as 12.9 µM .

    Anti-inflammatory Properties

    The compound has also been evaluated for its anti-inflammatory potential. In studies assessing lipopolysaccharide-induced NF-κB activation, it was found to attenuate inflammatory responses more effectively than some traditional anti-inflammatory agents. This suggests a promising role in managing conditions characterized by chronic inflammation .

    Cytotoxicity and Cell Viability

    Cytotoxicity assays indicate that while the compound exhibits some cytotoxic effects at higher concentrations (IC50 > 20 µM), it remains relatively safe for cellular applications at lower doses. This characteristic is crucial for therapeutic applications where minimizing toxicity is essential .

    Case Studies

    • Antigiardial Activity : A study on structural analogs of dibenzo[b,f][1,4]oxazepines highlighted the antigiardial activity of certain derivatives, suggesting that modifications in the structure can enhance biological efficacy .
    • Comparative Analysis : In a comparative study involving similar compounds, this compound was shown to have superior antimicrobial activity compared to other derivatives lacking the trifluoromethyl group .

    The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with inflammation and microbial resistance. The inhibition of NF-κB activation suggests a pathway through which this compound could exert anti-inflammatory effects while also impacting bacterial virulence factors.

    特性

    IUPAC Name

    N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H17F3N2O3/c1-13-7-9-20-18(11-13)28(2)22(30)16-12-14(8-10-19(16)31-20)27-21(29)15-5-3-4-6-17(15)23(24,25)26/h3-12H,1-2H3,(H,27,29)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MTAGRVWOEBXRKR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F)C(=O)N2C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H17F3N2O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    426.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。